molecular formula C17H20N2OS B5858772 N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea

N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea

Cat. No. B5858772
M. Wt: 300.4 g/mol
InChI Key: IWNNFDSPBYWPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea, also known as Methoxphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1989 by a team of researchers at Purdue University. MXP is a potent NMDA receptor antagonist, which means it blocks the activity of glutamate, a neurotransmitter that is involved in learning, memory, and perception.

Mechanism of Action

MXP acts as a non-competitive antagonist of the NMDA receptor, which means it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the activity of NMDA receptors, MXP can reduce the flow of calcium ions into neurons, which can affect various cellular processes such as synaptic plasticity, gene expression, and cell death.
Biochemical and Physiological Effects:
MXP has been shown to produce a range of biochemical and physiological effects in animals. These include sedation, analgesia, ataxia, hypothermia, and altered perception. MXP has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which can contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

MXP has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which means it can be used to study the specific effects of NMDA receptor blockade on various physiological processes. MXP is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to other dissociative anesthetics. However, MXP also has some limitations as a research tool. It has a relatively short duration of action compared to other dissociative anesthetics, which can make it difficult to study long-term effects. MXP can also produce a range of side effects, such as nausea, vomiting, and respiratory depression, which can complicate experimental design.

Future Directions

There are several potential avenues for future research on MXP. One area of interest is the role of NMDA receptors in psychiatric disorders such as depression and schizophrenia. MXP could be used to study the effects of NMDA receptor blockade on these disorders, and to develop new treatments based on this mechanism of action. Another area of interest is the development of new analogs of MXP that have improved pharmacological properties, such as longer duration of action or greater selectivity for specific NMDA receptor subtypes. Finally, MXP could be used to study the effects of NMDA receptor blockade on various physiological processes such as inflammation, neurodegeneration, and cancer.
In conclusion, N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea, or N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthioureaine, is a potent NMDA receptor antagonist that has been used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. MXP has several advantages as a research tool, including its potency and selectivity, but also has some limitations such as its short duration of action and side effects. Future research on MXP could lead to new insights into the role of NMDA receptors in various disorders and physiological processes.

Synthesis Methods

The synthesis of MXP involves the reaction of 3-methyl-4-methoxybenzaldehyde with ethylamine to form 2-(4-methoxy-3-methylphenyl)ethylamine. This intermediate is then reacted with thiourea in the presence of a catalyst to form the final product, N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea.

Scientific Research Applications

MXP has been used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. Studies have shown that MXP can induce a dissociative state in animals, similar to that produced by other dissociative anesthetics such as ketamine and phencyclidine. MXP has also been used to study the effects of NMDA receptor blockade on learning and memory, pain perception, and neuroplasticity.

properties

IUPAC Name

1-[2-(4-methoxy-3-methylphenyl)ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13-12-14(8-9-16(13)20-2)10-11-18-17(21)19-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNNFDSPBYWPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCNC(=S)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Methoxy-3-methylphenyl)ethyl]-3-phenylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.